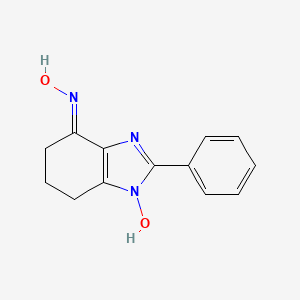![molecular formula C19H27NO3 B5910864 8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one, also known as Dicoumarol, is a chemical compound that belongs to the coumarin family. It is a natural anticoagulant that was first discovered in spoiled sweet clover hay. Dicoumarol has been used for many years as a laboratory tool for studying the coagulation pathway and has also been used in the treatment of thromboembolic disorders.
Wirkmechanismus
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one inhibits the enzyme vitamin K epoxide reductase, which is responsible for the conversion of vitamin K epoxide to its active form. This results in a decrease in the production of vitamin K-dependent clotting factors, leading to an anticoagulant effect.
Biochemical and Physiological Effects:
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to have anticoagulant effects in vitro and in vivo. It has also been shown to inhibit platelet aggregation and to have anti-inflammatory properties. 8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been used in the treatment of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.
Vorteile Und Einschränkungen Für Laborexperimente
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively used as a laboratory tool for studying the coagulation pathway. It is a potent inhibitor of vitamin K epoxide reductase, which makes it a valuable tool for studying the role of vitamin K in the coagulation pathway. However, its anticoagulant effects can also make it difficult to use in certain experiments, as it can interfere with the clotting of blood samples.
Zukünftige Richtungen
There are several potential future directions for research on dicoumarol. One area of interest is the development of new anticoagulant drugs that are based on the structure of dicoumarol. Another area of interest is the investigation of the anti-inflammatory properties of dicoumarol, which could have potential therapeutic applications in a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of dicoumarol and its effects on the coagulation pathway.
Synthesemethoden
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can be synthesized by condensing salicylic aldehyde with acetic anhydride, followed by reaction with diisobutylamine and hydrolysis of the resulting imine. Alternatively, it can be synthesized by the reaction of 4-hydroxycoumarin with diisobutylamine and formaldehyde.
Wissenschaftliche Forschungsanwendungen
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively used as a laboratory tool for studying the coagulation pathway. It inhibits the enzyme vitamin K epoxide reductase, which is responsible for the conversion of vitamin K epoxide to its active form. This results in a decrease in the production of vitamin K-dependent clotting factors, leading to an anticoagulant effect. 8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has also been used in the treatment of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.
Eigenschaften
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)9-20(10-13(3)4)11-16-17(21)7-6-15-14(5)8-18(22)23-19(15)16/h6-8,12-13,21H,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWKKCSHKDEUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(C)C)CC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5910840.png)


![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5910873.png)

![5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5910875.png)
